molecular formula C11H10ClN3O2 B1328954 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide CAS No. 1119452-69-5

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide

Cat. No. B1328954
CAS RN: 1119452-69-5
M. Wt: 251.67 g/mol
InChI Key: UHYKXGIATBITKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide” is a chemical compound with the linear formula C11H10O2N3Cl1 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClCC1=NC(C2=CC=C(C(NC)=O)C=C2)=NO1 . This indicates that the compound contains a chloromethyl group attached to an oxadiazole ring, which is further connected to a benzamide group.


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Organic Synthesis

This compound serves as a multifunctional synthon in organic synthesis, particularly for constructing 1,2,5-oxadiazole derivatives . Its chloromethyl group reacts with N- and S-nucleophiles, allowing for the introduction of various functional groups that can lead to a wide array of heterocyclic compounds .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are explored for their potential as phosphoinositide 3-kinase inhibitors . These inhibitors are significant in the study of cancer, as they play a role in cell growth and survival pathways.

Antimycobacterial Agents

Some derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis . This application is crucial in the search for new treatments for tuberculosis, which remains a major global health challenge.

Design of New Materials

The compound’s derivatives are also used in the design of new materials. For instance, its incorporation into polymers could lead to materials with novel properties, such as enhanced thermal stability or specific interaction capabilities with other biological or chemical agents .

Energetic Compounds

Based on the 4-(1,2,4-oxadiazol-3-yl)furazan skeleton , a number of energetic compounds have been synthesized . These compounds are of interest for applications requiring high-energy materials, such as propellants and explosives.

Synthesis of Polyfunctional Derivatives

The compound is utilized in the synthesis of polyfunctional derivatives of furazan, which are compounds containing the 1,2,5-oxadiazole ring . These derivatives have diverse applications, including as building blocks for more complex molecular architectures.

Chemical Transformation Studies

The 1,2,4-oxadiazole ring in the compound can undergo various chemical transformations, including ring-opening reactions and conversion into other heterocyclic systems . This versatility makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Environmental Chemistry

In environmental chemistry, the compound could be used to study the degradation pathways of similar structures in the environment, helping to understand how these compounds break down and their potential environmental impact .

properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-13-11(16)8-4-2-7(3-5-8)10-14-9(6-12)17-15-10/h2-5H,6H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYKXGIATBITKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.